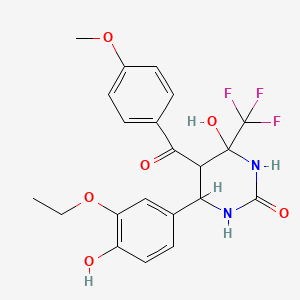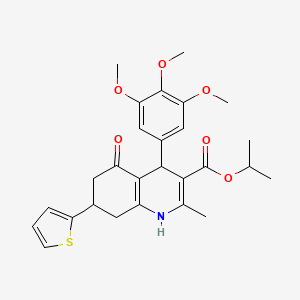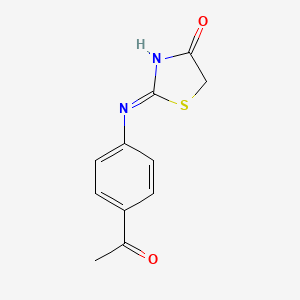![molecular formula C19H17BrN2O5 B11631260 (5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11631260.png)
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a bromophenyl group, a hydroxy-dimethoxyphenyl group, and an imidazolidine-2,4-dione core. Its distinctive chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting urea with glyoxal under acidic conditions.
Introduction of the bromophenyl group: This step involves the bromination of benzyl chloride, followed by its reaction with the imidazolidine-2,4-dione core.
Addition of the hydroxy-dimethoxyphenyl group: This is accomplished through a condensation reaction between the bromophenyl-imidazolidine intermediate and 4-hydroxy-3,5-dimethoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The imidazolidine ring can be reduced to an imidazoline using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an imidazoline derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5E)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione
- (5E)-3-[(4-fluorophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, (5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications.
Eigenschaften
Molekularformel |
C19H17BrN2O5 |
|---|---|
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H17BrN2O5/c1-26-15-8-12(9-16(27-2)17(15)23)7-14-18(24)22(19(25)21-14)10-11-3-5-13(20)6-4-11/h3-9,23H,10H2,1-2H3,(H,21,25)/b14-7+ |
InChI-Schlüssel |
DNVUKHVTFNJZPO-VGOFMYFVSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-bromophenyl)carbonyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631183.png)
![3-(4-methylbenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11631189.png)

![1,8-Bis(4-bromophenyl)-2-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carbonitrile](/img/structure/B11631204.png)


![2-(benzylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631210.png)

![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631220.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631229.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631231.png)
![(5Z)-3-(4-chlorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11631233.png)
![Ethyl 2-({[2-(diethylamino)ethyl]sulfanyl}methyl)-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B11631236.png)
![(6Z)-6-({3-Chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11631241.png)
